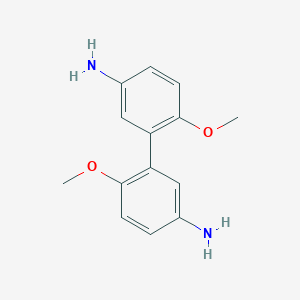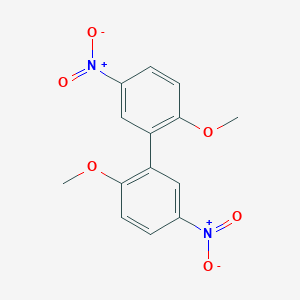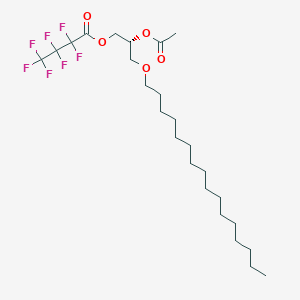![molecular formula C24H26N2O8 B044929 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid CAS No. 119623-82-4](/img/structure/B44929.png)
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits cancer cell growth and induces apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid in lab experiments is its specificity for cancer cells. It can be used as a carrier for anticancer drugs, targeting cancer cells specifically and reducing the side effects of chemotherapy. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid. One direction is to study its potential use in the development of organic semiconductors and optoelectronic devices. Another direction is to investigate its potential use as a carrier for other drugs, such as antibiotics or antivirals. Additionally, further studies on its mechanism of action and its effects on normal cells are needed to fully understand its potential applications in cancer research and drug delivery.
Métodos De Síntesis
The synthesis of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves a multi-step process. The starting material is 2,5-dipropyl-4-hydroxybenzaldehyde, which is reacted with ethyl acetoacetate to form 2,5-dipropyl-4-(1-oxoethyl)-3-hydroxybenzaldehyde. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-(2,5-dipropyl-4-(1-oxoethyl)-3-hydroxyphenyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl)propanoic acid. The final step involves the hydrolysis of the ester group to form 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been studied for its potential applications in various fields, including cancer research, drug delivery, and materials science. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, it has been used as a carrier for anticancer drugs, as it can target cancer cells specifically. In materials science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Propiedades
Número CAS |
119623-82-4 |
|---|---|
Nombre del producto |
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
Fórmula molecular |
C24H26N2O8 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
3-[3-(2-carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
InChI |
InChI=1S/C24H26N2O8/c1-3-5-11-13(7-9-15(27)28)23(33)25-19-17(11)21(31)18-12(6-4-2)14(8-10-16(29)30)24(34)26-20(18)22(19)32/h3-10H2,1-2H3,(H,25,33)(H,26,34)(H,27,28)(H,29,30) |
Clave InChI |
STQQCHXEGXOWGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
SMILES canónico |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
Sinónimos |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



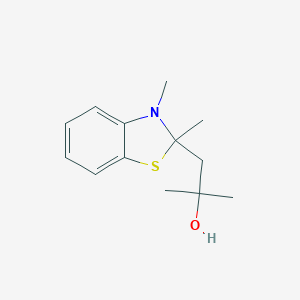
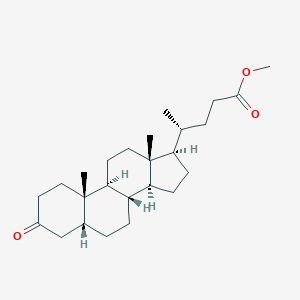

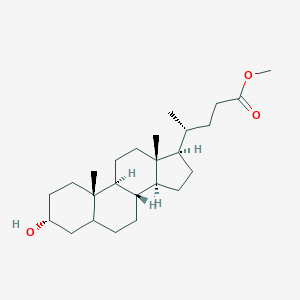


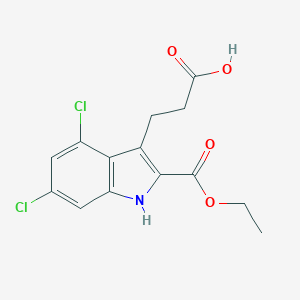

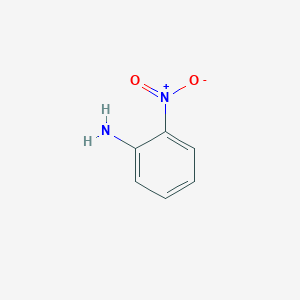
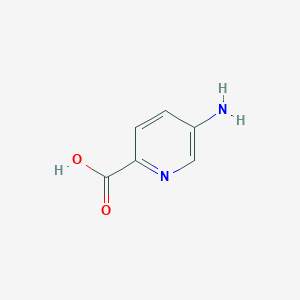
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
